3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine
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Overview
Description
3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a triazole derivative followed by the introduction of methoxymethyl and dimethylamine groups. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, involving steps such as purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as antifungal or antibacterial agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Similar in structure but with different substituents, leading to varied biological activities.
1H-Indole-3-carbaldehyde derivatives: Share some structural similarities and are used in different chemical reactions and applications.
Uniqueness
3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-N,N-dimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN4O/c1-10(2)6-8-5(7)9-11(6)4-12-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLLNVRJHYBDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1COC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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